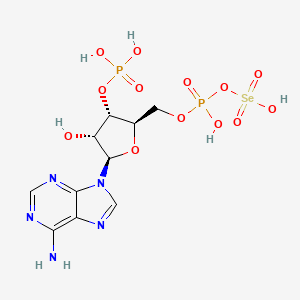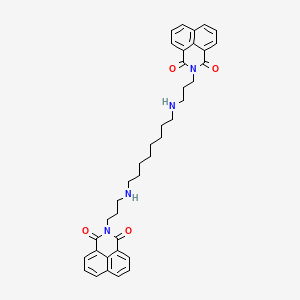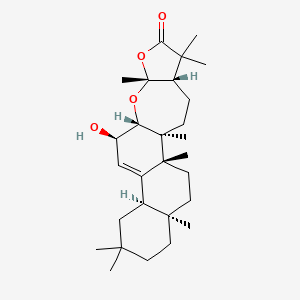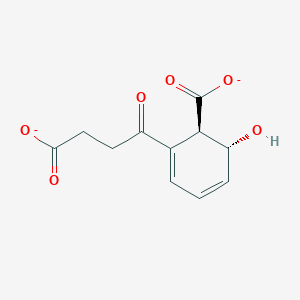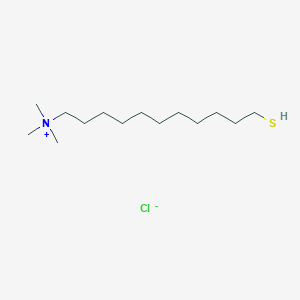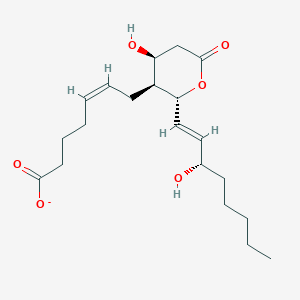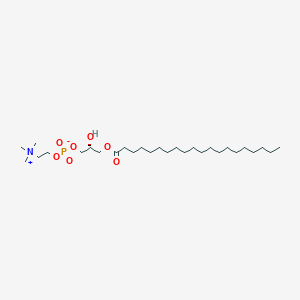
Piridronate sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
吡啶二磷酸钠通过多步合成工艺合成,该工艺涉及β-丙氨酸与三氯化磷和亚磷酸的反应。该反应通常在诸如环丁砜之类的溶剂中于高温下(约75°C)进行。 最佳条件是使用两倍当量的三氯化磷和亚磷酸,以实现约63%的产率 .
工业生产方法
吡啶二磷酸钠的工业生产涉及将甘氨酸和蔗糖溶解在水中,然后加入吡啶二磷酸钠。然后使用磷酸-磷酸柠檬酸缓冲溶液将溶液的pH值调节至5.5-6.7。 最后将溶液过滤,使用微孔滤膜灭菌,然后填充到注射瓶中 .
化学反应分析
反应类型
吡啶二磷酸钠会发生各种化学反应,包括:
氧化: 涉及将化合物转化为其氧化形式。
还原: 涉及将化合物还原为其还原形式。
取代: 涉及用另一种官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种酸和碱。 这些反应通常在受控条件下进行,以确保形成所需的产物 .
形成的主要产物
科学研究应用
吡啶二磷酸钠具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其对骨代谢和破骨细胞活性的影响。
医学: 用于治疗骨骼相关疾病和状况,例如骨质疏松症、佩吉特病和恶性肿瘤性高钙血症。
工业: 用于生产药物和其他化学产品
作用机制
吡啶二磷酸钠通过与骨骼中的羟基磷灰石晶体结合发挥作用,抑制破骨细胞的活性,破骨细胞负责骨吸收。这会导致骨密度增加,并减少从骨骼中释放到血液中的钙。 该化合物通过液相内吞作用被破骨细胞吸收,在那里它会破坏它们的活性并阻止骨骼分解 .
相似化合物的比较
类似化合物
阿仑膦酸钠: 另一种用于治疗骨质疏松症和其他骨骼状况的双膦酸盐。
利塞膦酸钠: 与阿仑膦酸钠类似,用于治疗骨质疏松症和佩吉特病。
独特性
吡啶二磷酸钠在其对羟基磷灰石晶体的特定结合亲和力和其抑制破骨细胞介导的骨吸收而不显着影响骨形成和矿化的能力方面是独一无二的。 这使其在治疗与过度骨吸收相关的疾病方面特别有效 .
属性
CAS 编号 |
100188-33-8 |
|---|---|
分子式 |
C7H10NNaO6P2 |
分子量 |
289.09 g/mol |
IUPAC 名称 |
sodium;hydroxy-(1-phosphono-2-pyridin-2-ylethyl)phosphinate |
InChI |
InChI=1S/C7H11NO6P2.Na/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6;/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 |
InChI 键 |
LZNFXJFOLTVFOP-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
规范 SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
同义词 |
2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


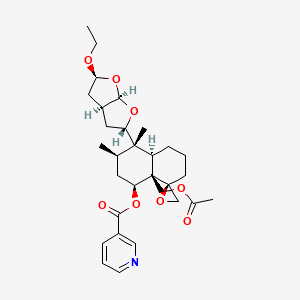
![1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one](/img/structure/B1262404.png)


